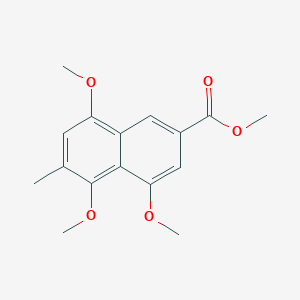
4,5,8-Trimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-6-methyl-, methyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of methoxy and methyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-6-methyl-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. The process may include the following steps:
Starting Material: The synthesis begins with 2-Naphthalenecarboxylic acid.
Methoxylation: Introduction of methoxy groups at the 4, 5, and 8 positions of the naphthalene ring.
Methylation: Addition of a methyl group at the 6 position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction rates and yields. The use of solvents and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-6-methyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups may influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: The parent compound without methoxy and methyl groups.
4,5,8-Trimethoxy-2-naphthoic acid: Similar structure but without the ester group.
6-Methyl-2-naphthoic acid: Lacks the methoxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-6-methyl-, methyl ester is unique due to the combination of methoxy and methyl groups, which can significantly alter its chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
methyl 4,5,8-trimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O5/c1-9-6-12(18-2)11-7-10(16(17)21-5)8-13(19-3)14(11)15(9)20-4/h6-8H,1-5H3 |
InChI Key |
HIEXIDUVCQJAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=C1OC)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















